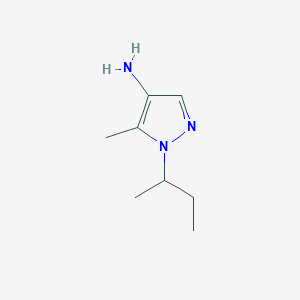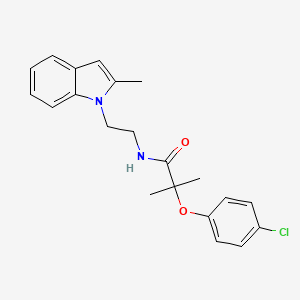
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that contains both thiadiazole and triazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the formation of the thiadiazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, followed by cyclization with a dehydrating agent. The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.
化学反応の分析
Types of Reactions
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial agent, with activity against various bacterial and fungal pathogens.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism by which 1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. Alternatively, it could disrupt cellular membranes or interfere with DNA replication.
類似化合物との比較
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared to other compounds with similar structures, such as:
1-methyl-N-(5-trifluoromethyl-1,3,4-thiadiazole-2-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.
1-methyl-N-(5-chloro-1,3,4-thiadiazole-2-yl)-1H-1,2,3-triazole-4-carboxamide: The presence of a chlorine atom can affect the compound’s reactivity and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6OS/c1-4-9-11-7(15-4)8-6(14)5-3-13(2)12-10-5/h3H,1-2H3,(H,8,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQLCGRCGOZSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B2959437.png)


![1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2959440.png)

![2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959446.png)


![2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2959454.png)

![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)



